molecular formula C11H10BrNO B8693674 3-Bromo-4-cyclobutoxybenzonitrile

3-Bromo-4-cyclobutoxybenzonitrile

Cat. No.: B8693674
M. Wt: 252.11 g/mol
InChI Key: NTXINKODMPMWPH-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclobutoxybenzonitrile is a substituted benzonitrile derivative characterized by a bromine atom at the 3-position and a cyclobutyl ether group at the 4-position of the benzene ring. Such compounds are typically utilized in pharmaceutical and materials science research due to their ability to undergo cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. Key analytical techniques for characterization include NMR, IR spectroscopy, and mass spectrometry, as noted for structurally related nitriles .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-4-cyclobutyloxybenzonitrile

InChI

InChI=1S/C11H10BrNO/c12-10-6-8(7-13)4-5-11(10)14-9-2-1-3-9/h4-6,9H,1-3H2

InChI Key

NTXINKODMPMWPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-4-cyclobutoxybenzonitrile with five structurally related benzonitrile derivatives, emphasizing substituent effects on physicochemical properties and applications.

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications
This compound C₁₁H₁₀BrNO 268.11 (estimated) -Br (C3), -O-cyclobutyl (C4) Data limited; expected moderate polarity due to ether and nitrile groups. Likely intermediate for drug discovery.
3-Bromo-5-ethoxy-4-hydroxybenzonitrile C₁₀H₉BrNO₂ 263.09 -Br (C3), -OCH₂CH₃ (C5), -OH (C4) Polar; hydrogen bonding via -OH. Synthesized via multi-step reactions . Pharmaceutical research (biological activity) .
4-Bromo-3-methoxybenzonitrile C₈H₆BrNO 212.04 -Br (C4), -OCH₃ (C3) Boiling point: 265.3±25.0°C; density: 1.56±0.1 g/cm³ . Building block for agrochemicals .
4-(3-Bromo-4-methylphenoxy)benzonitrile C₁₄H₁₀BrNO 288.14 -Br (C3), -CH₃ (C4), phenoxy (C4) High molar mass; steric hindrance from phenoxy group. Specialty polymer synthesis .
3-Bromo-4-phenoxybenzonitrile C₁₃H₈BrNO 274.11 -Br (C3), -O-phenyl (C4) Aromatic ether; planar structure enhances π-π stacking. Material science (liquid crystals) .
4-Bromo-3-(hydroxymethyl)benzonitrile C₈H₆BrNO 212.04 -Br (C4), -CH₂OH (C3) Hydrophilic; reactive -CH₂OH group. Safety data available (GHS) . Bioconjugation or prodrug development .

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